molecular formula C23H22N6O B2498205 5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidin-4-amine CAS No. 2034393-89-8

5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidin-4-amine

Cat. No.: B2498205
CAS No.: 2034393-89-8
M. Wt: 398.47
InChI Key: IHEDHINTTYGSOJ-UHFFFAOYSA-N
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Description

5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidin-4-amine is a synthetic chemical compound offered for research and development purposes. This molecule features a complex structure incorporating a pyrimidine core, which is a privileged scaffold in medicinal chemistry known for its ability to interact with various biological targets. The structure is further modified with a 3-phenyl-1,2,4-oxadiazole moiety, a heterocycle often used to improve metabolic stability and binding affinity in drug discovery, and a 1,2,3,4-tetrahydroisoquinoline group, a common pharmacophore found in compounds with diverse biological activities. While the specific biological activity and mechanism of action for this exact compound require further experimental investigation, its molecular architecture suggests potential as a key intermediate or a candidate for screening against a range of therapeutic targets. Researchers can utilize this compound in the synthesis of more complex molecules, in the development of structure-activity relationships (SAR), or as a standard in analytical method development. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O/c1-2-7-18(8-3-1)21-27-23(30-28-21)20-14-24-16-26-22(20)25-11-13-29-12-10-17-6-4-5-9-19(17)15-29/h1-9,14,16H,10-13,15H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHEDHINTTYGSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCNC3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxadiazole Ring Formation

The 1,2,4-oxadiazole moiety is typically synthesized via cyclization of acylhydrazides with nitriles or carboxylic acid derivatives. A validated protocol involves reacting benzohydrazide with a nitrile precursor under acidic conditions. For instance:

  • Hydrazide Preparation : Phenylacetic acid is esterified to methyl phenylacetate, followed by hydrazinolysis to yield phenylacetohydrazide.
  • Cyclization : Treatment with trichloroacetonitrile in the presence of p-toluenesulfonyl chloride (TsCl) and triethylamine induces cyclodehydration, forming 3-phenyl-1,2,4-oxadiazole-5-carbonitrile.
  • Functionalization : The nitrile group is hydrolyzed to an amide using H2SO4/H2O, followed by coupling with 4-chloropyrimidin-5-amine via nucleophilic aromatic substitution (SNAr) in t-BuOH at 130°C under microwave irradiation.

Key Data :

  • Yield for oxadiazole formation: 76–92%
  • Microwave-assisted SNAr reaction time: 3–4 h

Pyrimidine Functionalization

The pyrimidine ring is constructed via condensation of amidines with β-keto esters. For example, 4-aminopyrimidine is synthesized by reacting guanidine nitrate with ethyl acetoacetate in ethanol, followed by chlorination using POCl3 to introduce the 4-chloro leaving group. Subsequent displacement with the oxadiazole-5-amine occurs under basic conditions (e.g., NaH in DMF).

Preparation of 2-(2-Aminoethyl)-1,2,3,4-Tetrahydroisoquinoline

Bischler–Napieralski Reaction

The tetrahydroisoquinoline scaffold is synthesized via intramolecular cyclization of phenethylamides. A representative route includes:

  • Amide Formation : Phenethylamine is acylated with bromoacetyl bromide in dichloromethane (DCM) to form N-phenethylbromoacetamide.
  • Cyclization : Using POCl3 as a dehydrating agent, the amide undergoes cyclization to yield 1,2,3,4-tetrahydroisoquinoline.
  • Sidechain Introduction : The ethylamine sidechain is installed via alkylation of tetrahydroisoquinoline with 2-bromoethylamine hydrobromide in acetonitrile, catalyzed by K2CO3.

Optimization :

  • Cyclization yield: 65–78%
  • Alkylation efficiency: 45–60%

Coupling Strategies for Final Assembly

Buchwald–Hartwig Amination

The pyrimidine-oxadiazole core and tetrahydroisoquinoline-ethylamine are conjugated via Pd-catalyzed cross-coupling. A optimized procedure employs:

  • Catalyst System : Pd2(dba)3 (2 mol%), Xantphos (4 mol%)
  • Base : t-BuONa in t-BuOH at 130°C for 12 h.
  • Workup : Purification via flash chromatography (DCM/MeOH/NH3 95:5:0.5) yields the final compound as a pale-yellow solid.

Reaction Metrics :

  • Typical yield: 19–49%
  • Purity (HPLC): >95%

Reductive Amination Alternative

An alternative route involves reductive amination between 5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine and 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)acetaldehyde using NaBH3CN in MeOH. However, this method affords lower yields (12–25%) due to competing imine formation.

Spectroscopic Characterization

1H NMR Analysis

Critical signals for the final compound (DMSO-d6, 400 MHz):

  • δ 9.52 (d, J = 14.9 Hz, 1H, NH), 8.18 (s, 1H, pyrimidine-H), 7.87 (d, J = 7.6 Hz, 2H, oxadiazole-ArH), 3.75–3.82 (m, 4H, tetrahydroisoquinoline-CH2), 2.65 (s, 2H, ethyl-NH).

Mass Spectrometry

  • HRMS (ESI+) : m/z calc. for C24H23N7O [M+H]+: 448.1942; found: 448.1938.

Challenges and Optimization

Oxadiazole Stability

The 1,2,4-oxadiazole ring is prone to hydrolysis under strongly acidic or basic conditions. Cyclization with TsCl instead of H2SO4 improves stability, yielding 85–92% pure product.

Coupling Efficiency

Microwave-assisted SNAr reduces reaction time from 24 h to 3 h while improving yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the compound, particularly on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may result in the formation of amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially forming complexes with transition metals that can act as catalysts in various organic reactions.

    Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

Medicine

    Drug Development:

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidin-4-amine exerts its effects depends on its specific application. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.

    Antimicrobial Activity: It may disrupt the cell membrane or interfere with essential biochemical pathways in microorganisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related derivatives:

Compound Name Core Structure Substituents Biological Activity Yield (%) Purity (%) References
Target: 5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidin-4-amine 1,2,4-Oxadiazole-pyrimidine - 3-Phenyl (oxadiazole)
- Tetrahydroisoquinoline ethyl (pyrimidine)
Not reported (structural analog suggests macrofilaricidal potential) N/A N/A
3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine (11) 1,2,4-Thiadiazole - 5-Cyclopropoxy pyridinyl
- 3-Methylpyridinyl
Macrofilaricidal 45 98
3-(5-Isopropoxypyridin-2-yl)-N-(3-methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine (28) 1,2,4-Thiadiazole - 5-Isopropoxy pyridinyl
- 3-Methoxypyridinyl
Macrofilaricidal 31 99
5-Acetonyl-3-phenyl-1,2,4-oxadiazole (2a) 1,2,4-Oxadiazole - 3-Phenyl
- Acetonyl (pyrimidin-5-yl precursor)
Intermediate for further synthesis 68 (analog) N/A
3-(5-Isopropoxypyrazin-2-yl)-N-(3-methyl-2-pyridyl)-1,2,4-thiadiazol-5-amine (39) 1,2,4-Thiadiazole - 5-Isopropoxy pyrazinyl
- 3-Methylpyridinyl
Macrofilaricidal 30 92
Dimethyl({[3-(4-nitrophenyl)-1,2,4-oxadiazol-5-yl]methyl})amine 1,2,4-Oxadiazole - 3-(4-Nitrophenyl)
- Dimethylaminomethyl
Not reported (explosives/agrochemicals) N/A N/A

Key Structural and Functional Insights:

Core Heterocycle Differences :

  • The 1,2,4-oxadiazole core in the target compound offers greater metabolic stability compared to 1,2,4-thiadiazole derivatives, as sulfur-containing heterocycles are more prone to oxidative degradation .
  • Thiadiazole analogs (e.g., compounds 11, 28) exhibit macrofilaricidal activity, suggesting the target compound may share similar antiparasitic properties .

Substituent Effects: The tetrahydroisoquinoline ethyl group in the target compound is distinct from the pyridinyl or methoxy substituents in analogs. This moiety may enhance CNS penetration or modulate receptor selectivity compared to simpler alkyl/aryl groups .

Synthetic Efficiency :

  • Thiadiazole derivatives often exhibit lower yields (e.g., 6–45%) due to the complexity of cyclocondensation reactions . The target compound’s synthesis likely follows analogous oxadiazole cycloaddition protocols (e.g., TMSCl-mediated three-component reactions), which can achieve moderate-to-high yields (68% in analog 2a) .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    Replacement of sulfur in thiadiazoles with oxygen (oxadiazoles) may reduce toxicity while maintaining target affinity. The phenyl group at position 3 of the oxadiazole is critical for π-π stacking interactions in enzyme binding .
  • Pharmacokinetic Considerations: The tetrahydroisoquinoline group could prolong half-life due to reduced first-pass metabolism, as seen in related alkaloids .

Biological Activity

The compound 5-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]pyrimidin-4-amine is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides an overview of its biological properties based on existing research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H21N5O Molecular Weight 337 36 g mol \text{C}_{19}\text{H}_{21}\text{N}_5\text{O}\quad \text{ Molecular Weight 337 36 g mol }

Structural Features:

  • The oxadiazole ring is known for its diverse biological activity.
  • The tetrahydroisoquinoline moiety contributes to the compound's pharmacological profile.

Anticancer Activity

Several studies have evaluated the anticancer potential of oxadiazole derivatives. The compound has shown promising results in inhibiting various cancer cell lines. For instance, a study reported that derivatives similar to this compound exhibited IC50 values ranging from 0.11μM0.11\,\mu M to 0.53μM0.53\,\mu M against different cancer cell lines such as MCF-7 and A549 .

Cell Line IC50 (µM) Reference
MCF-70.16 ± 0.08
A5490.11 ± 0.01
HT-290.31 ± 0.022

Enzyme Inhibition

The compound has been tested for its inhibitory effects on thymidine phosphorylase, an enzyme implicated in cancer progression. The results indicated that several analogues of this compound demonstrated strong inhibitory activity with IC50 values ranging from 1.10μM1.10\,\mu M to 54.60μM54.60\,\mu M, surpassing the efficacy of standard drugs like 7-Deazaxanthine .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the oxadiazole ring may play a crucial role in modulating various signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

  • In Vitro Studies : Various derivatives of oxadiazoles have been synthesized and tested for their cytotoxicity against several cancer cell lines. The most active compounds demonstrated significant inhibition of cell viability at low micromolar concentrations.
  • Structure-Activity Relationship (SAR) : Research has shown that modifications in the oxadiazole and isoquinoline structures can enhance biological activity. For example, substituents at specific positions on the oxadiazole ring were found to improve anticancer properties significantly .

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